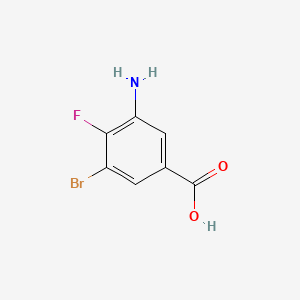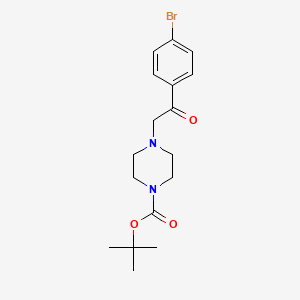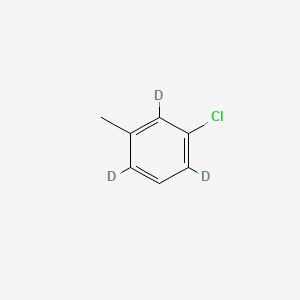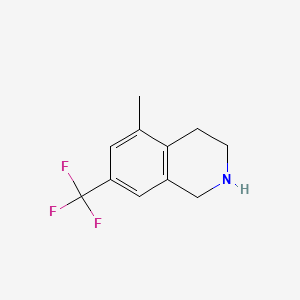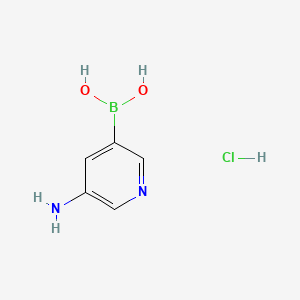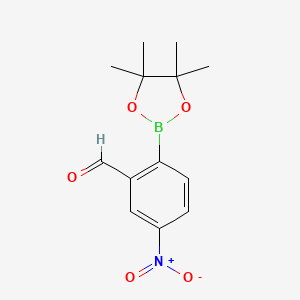
2-Formyl-4-nitrophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in their synthesis. This process has been reported to utilize a radical approach . A Matteson–CH2– homologation paired with this approach allows for formal anti-Markovnikov alkene hydromethylation .
Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Applications De Recherche Scientifique
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Synthesis .
- Methods of Application : The protodeboronation was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a catalyst .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Hydrolysis of Phenylboronic Pinacol Esters
- Scientific Field : Biochemistry .
- Methods of Application : The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction .
- Results or Outcomes : The reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Synthesis of Aryl Azides
- Scientific Field : Organic Chemistry .
- Application Summary : Aryl azides are important in the field of organic chemistry for the synthesis of various organic compounds. The boronic ester can be used in the synthesis of aryl azides .
- Methods of Application : The specific methods of application can vary, but generally involve the reaction of the boronic ester with an azide source .
- Results or Outcomes : The outcome is the formation of an aryl azide, which can be used in further reactions .
Arylation of Allylic Chlorides
- Scientific Field : Organic Chemistry .
- Application Summary : The boronic ester can be used in the arylation of allylic chlorides. This is a type of carbon-carbon bond forming reaction that is important in the synthesis of complex organic molecules .
- Methods of Application : The specific methods of application can vary, but generally involve the reaction of the boronic ester with an allylic chloride .
- Results or Outcomes : The outcome is the formation of an arylated product .
Synthesis of RNA Conjugates
- Scientific Field : Biochemistry .
- Application Summary : The boronic ester can be used in the synthesis of RNA conjugates. These are important in the field of biochemistry for various applications, including drug delivery .
- Methods of Application : The specific methods of application can vary, but generally involve the reaction of the boronic ester with an RNA molecule .
- Results or Outcomes : The outcome is the formation of an RNA conjugate .
Alkoxycarbonylation
- Scientific Field : Organic Chemistry .
- Application Summary : Alkoxycarbonylation is a process that introduces a carbonyl group into a molecule. This process can be used with “2-Formyl-4-nitrophenylboronic acid pinacol ester” to introduce a carbonyl group .
- Methods of Application : The specific methods of application can vary, but generally involve the reaction of the boronic ester with a carbonyl source .
- Results or Outcomes : The outcome is the formation of a carbonylated product .
Synthesis of mTOR and PI3K inhibitors as antitumor agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : “2-Formyl-4-nitrophenylboronic acid pinacol ester” can be used in the synthesis of mTOR and PI3K inhibitors. These inhibitors are important as potential antitumor agents .
- Methods of Application : The specific methods of application can vary, but generally involve the reaction of the boronic ester with other reagents to form the inhibitors .
- Results or Outcomes : The outcome is the formation of mTOR and PI3K inhibitors .
Electrooxidative synthesis of biaryls
- Scientific Field : Organic Chemistry .
- Application Summary : “2-Formyl-4-nitrophenylboronic acid pinacol ester” can be used in the electrooxidative synthesis of biaryls. Biaryls are important structures in many organic compounds .
- Methods of Application : The specific methods of application can vary, but generally involve the reaction of the boronic ester under electrooxidative conditions .
- Results or Outcomes : The outcome is the formation of a biaryl compound .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXQJVCGMUZAQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

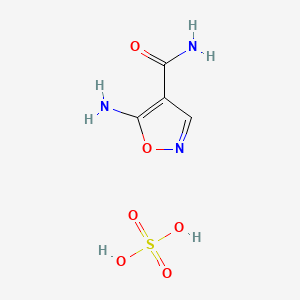
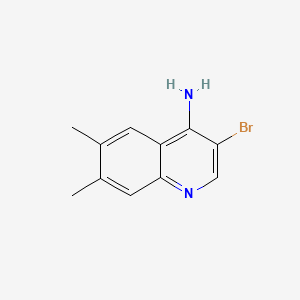
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)
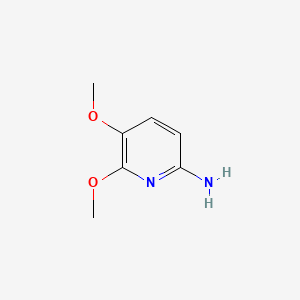
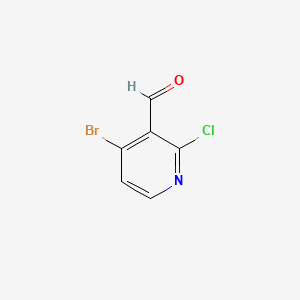
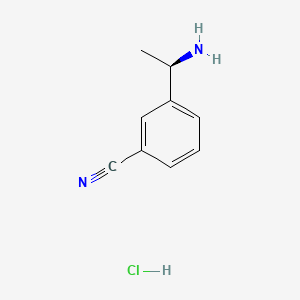
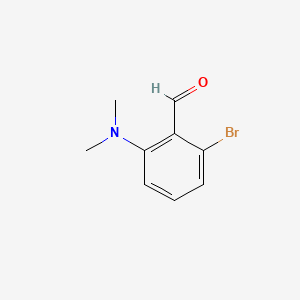
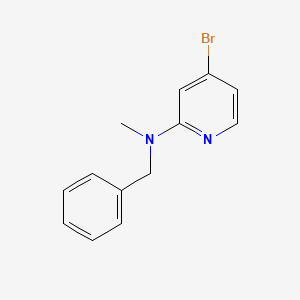
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
